Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}acetate
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Overview
Description
“Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}acetate” is a compound that contains a thiazole ring. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Synthesis of Thiazoles and Derivatives
- Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}acetate and similar compounds have been synthesized for research in developing new thiazoles and pyrazolo[1,5-a]pyrimidines with potential antimicrobial and anti-inflammatory applications (Abdelhamid & Afifi, 2010).
- These compounds are part of a broader research on novel 2-(4-alkylthiophenoxy)-4-substituted-1,3-thiazoles, which are evaluated for their anti-inflammatory, antibacterial, and antifungal properties (Karabasanagouda et al., 2008).
Development of Bi-heterocyclic Hybrid Molecules
- Research involving this compound also focuses on creating unique bi-heterocyclic hybrid molecules, combining thiazole and oxadiazole rings. These molecules are evaluated for their potential enzymatic inhibition properties and in silico study for various biological applications (Abbasi et al., 2019).
Crystal Structure Analysis
- The crystal structure of compounds related to this compound has been determined, which contributes to understanding the molecular configurations and interactions critical for pharmaceutical research (Li et al., 2015).
Molecular Docking and Enzyme Inhibition Studies
- Molecular docking and enzyme inhibition studies involving compounds similar to this compound have provided insights into their potential as pharmaceutical agents, particularly in the context of glucosidase inhibition (Babar et al., 2017).
Synthesis of Fused Thiazole Derivatives
- The compound is also involved in the synthesis of fused thiazole derivatives, which are tested for antimicrobial activities against various pathogens, contributing to the search for new antimicrobial agents (Wardkhan et al., 2008).
Future Directions
Thiazoles and their derivatives have gained considerable attention due to their broad applications and biological activities . Future research could focus on the design and development of different thiazole derivatives, including “Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}acetate”, to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may interact with a variety of targets, including enzymes, receptors, and DNA .
Mode of Action
Thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been reported to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .
Properties
IUPAC Name |
ethyl 2-[2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S2/c1-2-16-11(15)3-7-5-17-9(12-7)4-10-13-8(14)6-18-10/h5-6,14H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJXUILQOZPBJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)CC2=NC(=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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